molecular formula C17H12ClFN2OS B5696304 2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5696304
M. Wt: 346.8 g/mol
InChI Key: ZRZYKWOLEVUSQZ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C17H12ClFN2OS and a molecular weight of 346.81 g/mol . This compound features a combination of a chloro-fluorophenyl group and a phenyl-thiazolyl group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 4-phenyl-2-thiazolamine as the primary starting materials.

    Reaction Conditions: The reaction involves the acylation of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form an intermediate.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to facilitate the reaction.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-13-7-4-8-14(19)12(13)9-16(22)21-17-20-15(10-23-17)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZYKWOLEVUSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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